Home > Products > Screening Compounds P141334 > EP2 receptor antagonist-1
EP2 receptor antagonist-1 -

EP2 receptor antagonist-1

Catalog Number: EVT-10963267
CAS Number:
Molecular Formula: C24H22N4O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EP2 receptor antagonist-1 is a compound that selectively inhibits the prostaglandin E2 receptor subtype 2 (EP2), which is a member of the G protein-coupled receptor family. This receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration. The development of EP2 receptor antagonists has been a focus in drug discovery due to their potential therapeutic applications in treating conditions associated with excessive inflammation and tumor growth.

Source

The EP2 receptor antagonist-1 has been synthesized and studied in various research laboratories, with notable contributions from studies published in journals focusing on pharmacology and medicinal chemistry. Research indicates that these antagonists can serve as valuable tools for understanding the EP2 receptor's role in disease mechanisms and therapeutic interventions.

Classification

EP2 receptor antagonist-1 falls under the category of small-molecule drugs specifically designed to target G protein-coupled receptors. These compounds are classified based on their selectivity and potency against the EP2 receptor compared to other prostanoid receptors.

Synthesis Analysis

Methods

The synthesis of EP2 receptor antagonist-1 typically involves several organic chemistry techniques, including:

  • Solid-phase synthesis: This method allows for the rapid assembly of compound libraries.
  • Solution-phase synthesis: Used for more complex molecules where solid-phase techniques may not be feasible.
  • Structure-activity relationship studies: These studies help identify key structural components necessary for biological activity.

Technical Details

The synthesis often includes modifications to existing scaffolds, such as the introduction of functional groups that enhance potency and selectivity. For example, studies have shown that incorporating nitrogen-containing heterocycles can improve solubility and metabolic stability of the compounds .

Molecular Structure Analysis

Structure

EP2 receptor antagonist-1 possesses a complex molecular structure characterized by specific functional groups that confer its activity. The structure typically includes:

  • Acrylamide moiety: Important for binding affinity.
  • Aromatic rings: These contribute to hydrophobic interactions with the receptor.

Data

Molecular modeling studies provide insights into the binding interactions between EP2 receptor antagonist-1 and the EP2 receptor, highlighting key contact points that are crucial for antagonistic activity.

Chemical Reactions Analysis

Reactions

The reactions involved in synthesizing EP2 receptor antagonist-1 can include:

  • Nucleophilic substitutions: Used to introduce various substituents on aromatic rings.
  • Coupling reactions: Such as Suzuki or Heck coupling, which are utilized to form carbon-carbon bonds between different molecular fragments.

Technical Details

The reactions are typically optimized for yield and purity, employing techniques like high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Mechanism of Action

Process

EP2 receptor antagonist-1 works by blocking the binding of prostaglandin E2 to the EP2 receptor. This inhibition prevents downstream signaling pathways that lead to inflammation and tumor progression. Specifically, it interrupts:

  • Adenylate cyclase activation: Reducing cyclic adenosine monophosphate levels.
  • Phosphoinositide 3-kinase signaling: Affecting cell survival and proliferation pathways.

Data

Studies have demonstrated that effective antagonism results in reduced expression of pro-inflammatory cytokines and growth factors associated with tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

EP2 receptor antagonist-1 typically exhibits:

  • Solubility: Varies based on structural modifications; second-generation compounds have shown improved solubility profiles.
  • Stability: Thermal and chemical stability is crucial for pharmacokinetic properties.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Generally ranges from 300 to 500 g/mol.
  • Log P value: Indicative of lipophilicity, influencing membrane permeability.

Relevant data from pharmacokinetic studies highlight absorption, distribution, metabolism, and excretion profiles essential for therapeutic efficacy .

Applications

EP2 receptor antagonist-1 has several scientific applications:

  • Anti-inflammatory therapies: Targeting conditions such as arthritis and neurodegenerative diseases where inflammation plays a critical role.
  • Cancer treatment: Inhibiting tumor growth by blocking pro-tumorigenic signaling pathways activated by prostaglandin E2.
  • Neuroprotection: Potentially offering protective effects against neuroinflammation following brain injuries or in neurodegenerative diseases like Alzheimer's disease .

Research continues to explore new formulations and delivery methods to enhance the therapeutic potential of EP2 receptor antagonists in clinical settings.

Introduction to EP2 Receptor Antagonism as a Therapeutic Strategy

Rationale for Targeting EP2 in Inflammation-Associated Pathologies

Prostaglandin E2 receptor subtype 2 (EP2) represents a critical node in the inflammatory cascade, mediating diverse pathological processes across multiple organ systems. This Gαs-protein coupled receptor, upon activation by prostaglandin E2, triggers intracellular cyclic adenosine monophosphate production via adenylate cyclase stimulation. Subsequent signaling bifurcates through protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate pathways, creating distinct downstream consequences [1]. Protein kinase A activation associates with neuroprotection and neuroplasticity, while exchange protein directly activated by cyclic adenosine monophosphate signaling links strongly to neuroinflammation, neurodegeneration, and cancer progression [1] [2]. The EP2 receptor also facilitates G-protein independent signaling through β-arrestin, activating c-Jun-N-terminal kinase or extracellular signal regulated kinase pathways that drive cellular proliferation, tumorigenesis, and metastasis [1] [2].

The pathological significance of EP2 signaling extends across multiple disease states. In Alzheimer disease models, EP2 activation suppresses microglial phagocytosis of amyloid-β plaques and impairs homeostatic functions, accelerating cognitive decline. Genetic ablation or pharmacological inhibition of EP2 restores amyloid-β clearance, reduces neuroinflammation, and preserves synaptic integrity [1] [7]. During acute neurological insults including status epilepticus and traumatic brain injury, EP2 antagonism attenuates blood-brain barrier disruption, prevents peripheral monocyte infiltration into brain parenchyma, and mitigates hippocampal neurodegeneration [1]. Sepsis-associated encephalopathy models demonstrate that EP2 inhibition reverses neuroinflammation, synaptic protein loss, and cognitive deficits following lipopolysaccharide challenge [6].

Beyond the central nervous system, EP2 signaling contributes significantly to peripheral inflammatory pathologies. In necrotizing enterocolitis and experimental sepsis models, EP2 receptor activation establishes a pathogenic positive feedback loop that upregulates cyclooxygenase-2 expression, exacerbating prostaglandin E2 production and intestinal barrier dysfunction [3]. Cancer biology studies reveal that EP2 activation promotes interleukin-23 expression, driving T-cell differentiation toward T-helper 17 effectors and establishing chronic inflammatory microenvironments conducive to tumor progression [1]. The breadth of EP2 involvement across these diverse pathologies underscores its therapeutic relevance.

Table 1: Pathological Roles of EP2 Signaling in Disease Models

Disease PathologyMolecular MechanismConsequence of EP2 Antagonism
Alzheimer DiseaseSuppressed microglial phagocytosis of amyloid-βEnhanced amyloid-β clearance, reduced neuroinflammation
Status EpilepticusBlood-brain barrier disruption, monocyte infiltrationPreserved barrier integrity, reduced hippocampal damage
Sepsis-Associated EncephalopathyNeuroinflammation, synaptic protein lossRestored synaptic proteins, improved cognition
Necrotizing EnterocolitisCyclooxygenase-2 upregulation, intestinal barrier breakdownReduced cyclooxygenase-2 expression, preserved barrier function
Cancer MicroenvironmentInterleukin-23 mediated T-helper 17 differentiationAttenuated chronic inflammation, reduced tumor progression

Limitations of Cyclooxygenase-2 Inhibitors and Shift to Downstream Prostanoid Modulation

The therapeutic journey toward selective prostaglandin modulation originates from the well-documented limitations of cyclooxygenase-2 inhibitors. Cyclooxygenase-2 represents the inducible isoform responsible for prostaglandin biosynthesis during inflammation, making it an attractive target for anti-inflammatory therapy. Selective cyclooxygenase-2 inhibitors (coxibs) effectively reduced gastrointestinal complications associated with non-selective non-steroidal anti-inflammatory drugs but introduced unforeseen cardiovascular risks including myocardial infarction and stroke [2]. These adverse effects stem primarily from the simultaneous suppression of prostacyclin (a vasodilator and platelet inhibitor) without concomitant inhibition of thromboxane A2 (a vasoconstrictor and platelet activator) [2] [7].

The cardiovascular complications of cyclooxygenase-2 inhibition prompted investigation into downstream prostaglandin synthases and receptors. Microsomal prostaglandin E synthase-1 emerged as a promising target due to its functional coupling with cyclooxygenase-2 in producing prostaglandin E2 during inflammation. However, drug development encountered substantial challenges due to significant interspecies differences in microsomal prostaglandin E synthase-1 structure and function, complicating preclinical-to-clinical translation [2]. This impasse stimulated interest in prostaglandin E2 receptors as more specific targets within the inflammatory cascade.

Among the four prostaglandin E2 receptors (EP1-EP4), EP2 holds particular significance as a mediator of cyclooxygenase-2-dependent pathologies. Several factors establish EP2 as a superior therapeutic target compared to broad cyclooxygenase-2 inhibition. First, EP2 receptor activation specifically links to pro-inflammatory pathways, while other prostaglandin receptors (e.g., IP receptor for prostacyclin) maintain protective cardiovascular functions [2] [7]. Second, EP2 demonstrates resistance to desensitization and internalization following prostaglandin E2 binding, enabling sustained signaling during chronic inflammation [2]. Third, EP2 expression upregulates specifically in pathological contexts such as aged immune cells, activated microglia, and tumor microenvironments, creating a therapeutic window for selective intervention [1] [9].

The pharmacological rationale for targeting EP2 extends beyond avoiding cardiovascular complications. EP2 antagonism offers spatial and temporal precision in modulating prostaglandin E2 signaling, potentially preserving physiological functions mediated by other prostaglandin E2 receptors. For example, EP4 receptor activation (which also increases cyclic adenosine monophosphate) demonstrates protective effects in maintaining intestinal barrier integrity during inflammation, effects that non-selective cyclooxygenase inhibition would disrupt [3] [7]. This receptor-level selectivity represents a significant therapeutic advance over enzyme inhibition strategies.

Table 2: Evolution of Therapeutic Strategies Targeting Prostaglandin Pathways

Therapeutic ApproachMechanism of ActionKey LimitationsAdvantages of EP2 Antagonism
Non-Selective NSAIDsDual COX-1/COX-2 inhibitionGastrointestinal ulceration, bleedingPreserves COX-1 mediated cytoprotection
Selective COX-2 Inhibitors (Coxibs)COX-2 specific inhibitionCardiovascular thrombotic eventsMaintains cardioprotective prostacyclin signaling
Microsomal PGES-1 InhibitorsBlock PGE2 synthesis from PGH2Species variability, translational challengesConsistent target across species
EP2 Receptor AntagonistsSelective blockade of PGE2/EP2 signalingLimited clinical data (preclinical stage)Preserves protective EP4 signaling in the intestine

EP2 Receptor Antagonist-1: Emergence and Pharmacological Significance

EP2 receptor antagonist-1 (chemical name: 5-[(5-Ethyl-2-furanyl)[4-[2-(5-nitro-2-furanyl)ethenyl]-2-thiazolyl]amino]-1,3,4-thiadiazole-2-carboxamide; CAS: 848920-08-1) represents a pioneering molecule in the pharmacological targeting of prostaglandin E2 receptor subtype 2. This compound emerged as a potent, reversible, and agonist-dependent allosteric antagonist of the EP2 receptor, distinguishing it from earlier orthosteric inhibitors [4]. Its molecular structure (C₂₄H₂₂N₄O₅; molecular weight: 446.46 g/mol) features a distinctive heterocyclic scaffold incorporating furanyl, thiazolyl, and thiadiazole moieties that confer selective binding to the EP2 receptor's allosteric site [4]. This binding mode allows EP2 receptor antagonist-1 to modulate prostaglandin E2-induced receptor activation without competing directly with the endogenous ligand at the orthosteric binding pocket.

The pharmacological significance of EP2 receptor antagonist-1 lies in its exceptional receptor selectivity and mechanism of action. Allosteric modulation offers several therapeutic advantages over orthosteric antagonism: it preserves physiological prostaglandin E2 signaling at low agonist concentrations while selectively inhibiting pathological receptor overactivation during inflammation [4]. This property aligns with the concentration-dependent duality of prostaglandin E2 signaling—homeostatic at physiological levels versus pathological at elevated concentrations observed in disease states. EP2 receptor antagonist-1 demonstrates negligible activity against related prostanoid receptors including prostaglandin E2 receptor subtype 4, prostaglandin D2 receptor, prostaglandin I2 receptor, thromboxane receptor, and prostaglandin F receptor, as evidenced by receptor binding and functional assays [4] [5].

Research findings have established the therapeutic potential of EP2 receptor antagonist-1 across diverse preclinical models. In cellular models of Parkinson disease, EP2 receptor antagonist-1 attenuated 6-hydroxydopamine-induced neurotoxicity in neuronal cell lines (Neuro-2a and SH-SY5Y), reducing interleukin-1β production and preserving neuronal viability [8]. Sepsis-associated encephalopathy models demonstrated that structurally distinct EP2 antagonists (TG6-10-1 and TG11-77) reversed lipopolysaccharide-induced neuroinflammation, synaptic protein loss, and cognitive deficits [1] [6]. In Alzheimer disease models, EP2 receptor antagonists reduced inflammatory mediators and gliosis specifically under "two-hit" conditions combining genetic predisposition with systemic inflammation [7]. The compound's efficacy in these diverse neuroinflammatory contexts highlights the central role of EP2 signaling in cognitive impairment pathogenesis.

Beyond neurological applications, EP2 receptor antagonist-1 exhibits promising activity in peripheral disease models. In experimental necrotizing enterocolitis, pharmacological EP2 antagonism attenuated cyclooxygenase-2 upregulation and intestinal pathology [3]. Cancer models reveal that EP2 receptor antagonist-1 disrupts the prostaglandin E2-mediated crosstalk between tumor cells and immune components within the tumor microenvironment, potentially reducing interleukin-23-driven T-helper 17 differentiation and neutrophil recruitment [1] [2]. The compound's ability to cross the blood-brain barrier while exerting peripheral actions positions it uniquely for addressing neuroinflammatory components of systemic diseases.

Table 3: Key Research Findings for EP2 Receptor Antagonist-1 in Disease Models

Experimental ModelFindingsMolecular EffectsReference
6-Hydroxydopamine NeurotoxicityReduced neuronal death in Neuro-2a and SH-SY5Y cellsAttenuated interleukin-1β production, preserved viability [8]
Lipopolysaccharide-Induced SepsisAmeliorated cognitive deficits, reduced depressive behaviorRestored synaptic proteins, reduced microgliosis [6]
Two-Hit Alzheimer Model (5xFAD + LPS)Reduced neuroinflammation in female miceDecreased interleukin-1β, tumor necrosis factor, interleukin-6 [7]
Necrotizing EnterocolitisAttenuated intestinal pathology in neonatal ratsBlocked cyclooxygenase-2 upregulation [3]
In Vitro Macrophage StudiesEnhanced amyloid-β phagocytosisRestored metabolic function in myeloid cells [9]

The emergence of EP2 receptor antagonist-1 represents a pivotal advancement in prostaglandin-targeted therapeutics, bridging the gap between broad cyclooxygenase inhibition and receptor-specific intervention. Its allosteric mechanism provides pharmacological nuance in modulating prostaglandin E2 signaling, potentially preserving beneficial signaling while suppressing pathological inflammation. The compound serves both as a therapeutic lead and a powerful research tool for elucidating EP2 receptor functions across physiological systems. Future developments will likely focus on optimizing pharmacokinetic properties and exploring combination therapies for complex inflammatory disorders where EP2 signaling plays a contributory role.

Properties

Product Name

EP2 receptor antagonist-1

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.